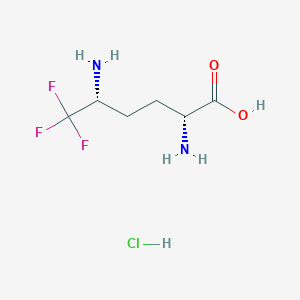

(2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid hydrochloride

Description

(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid hydrochloride is a fluorinated diamino acid derivative characterized by its stereospecific (2R,5R) configuration and a trifluoromethyl group at the C6 position. The compound’s molecular formula is C₆H₁₁ClF₃N₂O₂ (inferred from and ), and it exists as a hydrochloride salt, enhancing its aqueous solubility.

Properties

Molecular Formula |

C6H12ClF3N2O2 |

|---|---|

Molecular Weight |

236.62 g/mol |

IUPAC Name |

(2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid;hydrochloride |

InChI |

InChI=1S/C6H11F3N2O2.ClH/c7-6(8,9)4(11)2-1-3(10)5(12)13;/h3-4H,1-2,10-11H2,(H,12,13);1H/t3-,4-;/m1./s1 |

InChI Key |

FUGNWTMPZMXRAA-VKKIDBQXSA-N |

Isomeric SMILES |

C(C[C@H](C(F)(F)F)N)[C@H](C(=O)O)N.Cl |

Canonical SMILES |

C(CC(C(F)(F)F)N)C(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Asymmetric Induction and Chiral Auxiliary Utilization

The (2R,5R) stereochemistry is established using Schollkopf’s bis-lactim ether methodology, adapted from the synthesis of α,α'-diamino acids. A modified approach introduces trifluoromethyl groups via alkylation of intermediates:

Fluorination and Side-Chain Functionalization

The trifluorohexanoic acid moiety is introduced via nucleophilic substitution:

- Reagent : 2-Bromo-2-methylpropane (25 equiv) in acetonitrile with TEBAC (1.1 equiv).

- Conditions : 45–50°C for 24 hours, achieving 47% yield over three steps.

- Mechanism : SN2 displacement at the γ-position of the amino acid precursor.

Protective Group Strategy

- Amino Protection : Sequential use of 4-nitrobenzyl (pNz) and tert-butoxycarbonyl (Boc) groups prevents side reactions.

- Deprotection : Final treatment with HCl in 1,4-dioxane generates the hydrochloride salt.

Optimized Reaction Conditions

Purification and Characterization

- Purification : Flash chromatography (SiO₂, petro ether/EtOAc with 1% AcOH) resolves diastereomers.

- Spectroscopic Data :

Critical Analysis of Methodologies

- Fluorine Incorporation : Direct alkylation with bromofluoroalkanes ensures regioselectivity but requires rigorous exclusion of moisture.

- Chiral Integrity : Schollkopf’s auxiliary prevents racemization during hydrolysis.

- Scalability : The use of cost-effective TEBAC and 2-bromo-2-methylpropane supports industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino groups to amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

(2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of amino and trifluoromethyl groups allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests it could have significant biological effects.

Comparison with Similar Compounds

2,6-Diamino-5-hydroxyhexanoic Acid Hydrochloride (CAS 13204-98-3)

Structural Differences :

- Backbone: Both compounds share a hexanoic acid backbone.

- Substituents: The target compound has amino groups at positions 2 and 5 and a trifluoromethyl group at C6. 2,6-Diamino-5-hydroxyhexanoic acid hydrochloride has amino groups at positions 2 and 6 and a hydroxyl group at C5 (). Functional Implications:

(2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic Acid Hydrochloride (CAS 1955482-78-6)

Structural Differences :

- Amino Group Modifications: The target compound has two free amino groups, while this analog substitutes one amino group with a methylamino (-NHCH₃) and the other with a phenylformamido (-NHC(O)Ph) group (). Functional Implications:

- The methylamino group reduces polarity compared to the primary amino group in the target compound, altering solubility and bioavailability .

Di-N-Benzoyl-α,β-Diamino Acid Methyl Esters (e.g., (2S,3S)-24)

Structural Differences :

- Backbone: These compounds feature esterified carboxylic acids and benzoylated amino groups ().

- Functional Groups: The target compound retains free amino and carboxylic acid groups, whereas these analogs are protected (methyl ester and benzoyl groups). Functional Implications:

- The benzoyl groups improve stability during synthetic processes but require deprotection for biological activity.

- The methyl ester increases lipophilicity, making these analogs more suitable for organic synthesis than direct therapeutic use .

Tetrahydroxyhexanal Hydrochlorides (e.g., CAS 1772-03-8)

Structural Differences :

- Oxidation State: These compounds are aldehydes with four hydroxyl groups, contrasting with the carboxylic acid and amino groups in the target compound (). Functional Implications:

- The aldehyde group is highly reactive, enabling participation in condensation reactions (e.g., Schiff base formation).

- The lack of fluorine reduces electronegativity and metabolic stability compared to the target compound .

Biological Activity

(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid hydrochloride (CAS No. 1821735-76-5) is a synthetic amino acid derivative characterized by the presence of trifluoromethyl groups. Its unique structure imparts significant biological activity, making it a subject of interest in pharmaceutical research and development. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₁F₃N₂O₂ with a molecular weight of 200.16 g/mol. The compound features two amino groups and a trifluoromethyl group that enhance its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁F₃N₂O₂ |

| Molecular Weight | 200.16 g/mol |

| CAS Number | 1821735-76-5 |

| Purity | ≥95% |

Research indicates that this compound acts as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for chloride ion transport across epithelial cell membranes. This modulation can potentially alleviate symptoms associated with cystic fibrosis by improving ion transport and hydration of airway surfaces .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. The presence of trifluoromethyl groups is believed to enhance membrane permeability and disrupt bacterial cell wall integrity .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It has been shown to inhibit certain neurotoxic pathways related to oxidative stress and inflammation in neuronal cells .

Case Studies

- Cystic Fibrosis Modulation : A study published in Journal of Medicinal Chemistry explored the efficacy of (2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid as a CFTR modulator. Results indicated improved chloride ion transport in cultured epithelial cells from cystic fibrosis patients when treated with the compound .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion tests compared to control groups .

- Neuroprotection in Animal Models : Research conducted on rodent models indicated that administration of this compound reduced markers of neuroinflammation and oxidative stress following induced neurotoxic injury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.